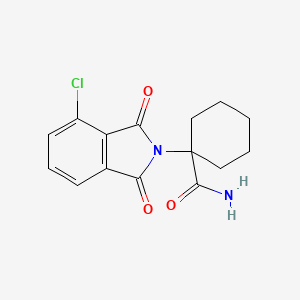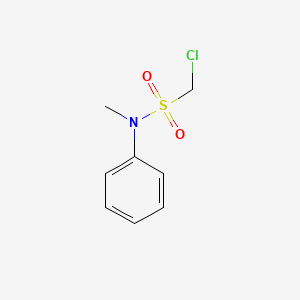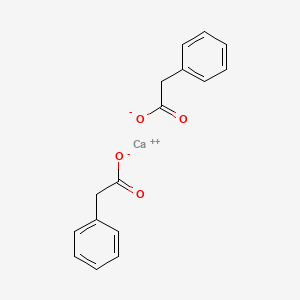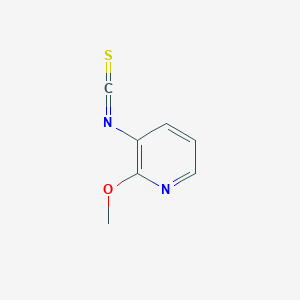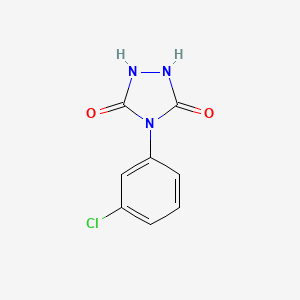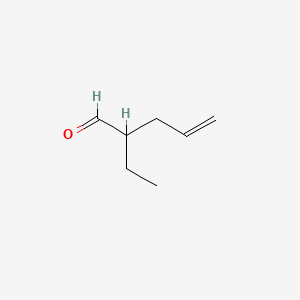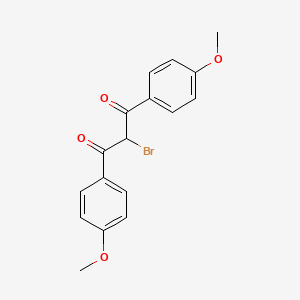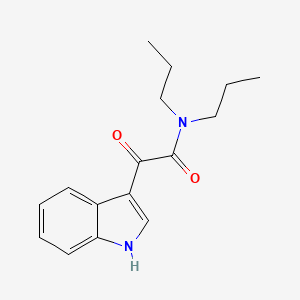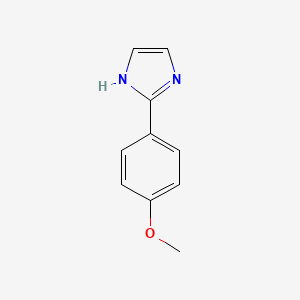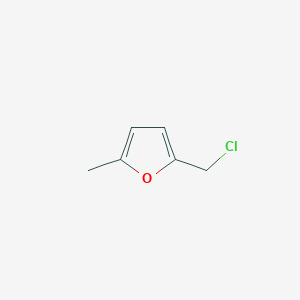
4-Tridecylphenol
Overview
Description
4-Tridecylphenol is a type of phenol that has a long carbon chain. It is a derivative of phenol where a tridecyl group (a 13 carbon alkyl chain) is attached to the phenolic ring . It is also known by other names such as Phenol, 3-tridecyl-, Cardanol C13:0, and m-Tridecylphenol .
Molecular Structure Analysis
The molecular formula of 4-Tridecylphenol is C19H32O . It is a large molecule with a phenolic ring attached to a long carbon chain. The exact 3D structure can be determined using techniques like X-ray crystallography or 3D model viewers like MolView .
Chemical Reactions Analysis
Phenols, including 4-Tridecylphenol, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . The exact chemical reactions involving 4-Tridecylphenol are not specified in the search results.
Scientific Research Applications
Corrosion Inhibition
One of the prominent applications of 4-Tridecylphenol derivatives, specifically triazole derivatives, is in the field of corrosion inhibition. Studies have demonstrated their effectiveness in protecting metals like mild steel in acidic environments. For instance, 4H-triazole derivatives have shown high inhibition efficiency in hydrochloric acid solutions, providing protection against corrosion and dissolution of metals (Bentiss et al., 2007). Another study found that a new triazole derivative was a very good inhibitor for mild steel corrosion in both hydrochloric and sulfuric acid media, showing high inhibition efficiencies (Lagrenée et al., 2002).
Environmental Remediation
In the realm of environmental remediation, 4-Tridecylphenol derivatives have been explored for their potential in bioremediation processes. For example, certain soil microbial communities have shown the capability to degrade pollutants like 2,4,6-Trichlorophenol, a hazardous pollutant, highlighting the potential application of these compounds in environmental clean-up (Sánchez et al., 2004).
Adsorption Studies
Adsorption studies involving 4-Tridecylphenol derivatives have been conducted to understand their interactions with different surfaces. This research is crucial in applications like water treatment, where the removal of toxic compounds like chlorophenols from water is essential. A study utilizing montmorillonite modified with cationic surfactants demonstrated increased sorption uptake for compounds like 4-chlorophenol, indicating the potential of these derivatives in water purification technologies (Nourmoradi et al., 2016).
Organic Synthesis
4-Tridecylphenol derivatives are also significant in the field of organic synthesis. They have been used in the synthesis of various compounds and materials, such as in the preparation of trityl functionalized polystyrene resins, which are useful in solid-phase organic synthesis (Manzotti et al., 2000).
Sensor Development
The development of sensors for detecting environmental pollutants is another area where 4-Tridecylphenol derivatives play a role. For instance, a photoelectrochemical sensor based on a heterojunction involving BiPO4 and BiOCl nanosheets was designed for detecting 4-chlorophenol, showcasing the application of these derivatives in environmental monitoring (Yan et al., 2019).
properties
IUPAC Name |
4-tridecylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-18-14-16-19(20)17-15-18/h14-17,20H,2-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEHDNEGUWVKRSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC1=CC=C(C=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10632356 | |
| Record name | 4-Tridecylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10632356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Tridecylphenol | |
CAS RN |
52780-43-5 | |
| Record name | 4-Tridecylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10632356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



